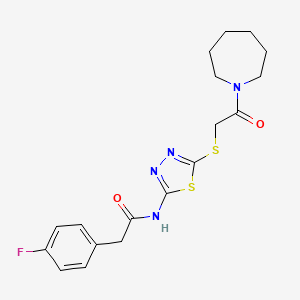
N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H21FN4O2S2 and its molecular weight is 408.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the synthesis, mechanisms of action, and biological activities of this compound, drawing from diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H20N4O3S. The compound features several key structural components:
- Thiadiazole Ring : Known for its diverse pharmacological properties.
- Azepan Moiety : Contributes to the compound's biological activity.
- Fluorophenyl Group : Enhances lipophilicity and potential receptor interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic pathway includes:
- Formation of the thiadiazole ring through cyclization reactions.
- Introduction of the azepan group via nucleophilic substitution.
- Final acylation to form the acetamide structure.
Specific reagents and conditions are crucial for optimizing yield and purity but are not extensively documented in the literature.
Anticancer Properties
Research indicates that thiadiazole derivatives exhibit significant anticancer activity. Preliminary studies have shown that this compound can inhibit cancer cell proliferation effectively against various cancer cell lines. The mechanism may involve:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from dividing and proliferating.
In vitro assays have demonstrated that the compound exhibits IC50 values comparable to established anticancer agents, suggesting its potential as a lead compound for further development.
Antimicrobial Activity
Thiadiazole derivatives are also known for their antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. The compound's mechanism may include:
- Inhibition of Bacterial Cell Wall Synthesis : Disrupting the integrity of bacterial cells.
Preliminary results suggest that this compound shows promising antibacterial activity, warranting further investigation into its spectrum of activity.
Neuroprotective Effects
Emerging studies indicate potential neuroprotective effects attributed to compounds with similar structures. The presence of the azepan moiety may enhance binding to neurotransmitter receptors, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Anticancer Activity | Demonstrated significant inhibition of proliferation in multiple cancer cell lines with IC50 values in low micromolar range. |
| Antimicrobial Testing | Exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. |
| Neuroprotective Potential | Suggested protective effects against neuronal cell death in models of neurodegeneration. |
Propiedades
IUPAC Name |
N-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2S2/c19-14-7-5-13(6-8-14)11-15(24)20-17-21-22-18(27-17)26-12-16(25)23-9-3-1-2-4-10-23/h5-8H,1-4,9-12H2,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAIWPMKIQYVIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













